2-(Methylsulphonyl)-2-methylpropane
Overview
Description
2-(Methylsulphonyl)-2-methylpropane, also known as this compound, is a useful research compound. Its molecular formula is C5H12O2S and its molecular weight is 136.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Conformational Analysis in Alicyclic Compounds : Theoretical conformational analysis of 2-methylsulphonyl-1-phenylethanol, a compound related to 2-(Methylsulphonyl)-2-methylpropane, has been studied to understand the stability of different conformations and their stabilization factors (Alcudia, García-Ruano, & Sieiro, 1979).
Synthesis of Polyelectrolytes for Industrial Applications : Poly(2-acrylamido-2-methylpropane sulfonic acid) has been used in various industrial applications. Its well-defined homopolymers and block copolymers have been prepared through reversible addition fragmentation chain transfer (RAFT) polymerization (Bray et al., 2017).
Development of Conducting Polymers : Electropolymerization of methylthio-substituted oligothiophenes, which are similar in structure to this compound, has been explored for the synthesis of conducting polymers (Smie et al., 1998).
Herbicidal Activities : The synthesis of 2-methylpropan-2-aminium methyl 1-(substituted phenoxyacetoxy) alkylphosphonates, structurally related to this compound, has been reported, and their notable herbicidal activities have been investigated (Gao et al., 2013).
Applications in Oil-Gas Exploitation and Water Treatment : 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) has been used in oil-gas exploitation and water treatment due to its properties such as heat resistance, salt tolerance, and shear resistance (Zhang Hong, 2006).
Enhanced Oil Recovery : The use of random copolymers of acrylamide with sodium-2-acrylamido-2-methylpropane sulfonate for enhanced oil recovery has been studied, highlighting their suitability as mobility control agents due to their large dimensions, hydrogen bonding capacity, and pseudoplasticity in aqueous solutions (McCormick & Chen, 1982).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-methyl-2-methylsulfonylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2S/c1-5(2,3)8(4,6)7/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEIMSOLPXIGIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161496 | |
Record name | 2-(Methylsulphonyl)-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14094-12-3 | |
Record name | 2-Methyl-2-(methylsulfonyl)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14094-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylsulphonyl)-2-methylpropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methylsulphonyl)-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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